2,2,2-trifluoro-N-(2-piperidylethyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide is a chemical compound with the molecular formula C7H10F3NO. It is also known by its synonym, 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone . This compound is characterized by the presence of a trifluoromethyl group attached to an acetamide moiety, which is further connected to a piperidine ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide typically involves the reaction of piperidine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of Piperidine with Trifluoroacetic Anhydride: Piperidine is reacted with trifluoroacetic anhydride in the presence of a suitable solvent, such as dichloromethane, at a low temperature. This results in the formation of 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. For instance, as an inactivator of cytochrome P450 2B6, the compound binds to the active site of the enzyme, leading to its inhibition. This interaction disrupts the enzyme’s ability to metabolize substrates, thereby affecting various metabolic pathways .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoroacetamide (CF3CONH2): This compound lacks the piperidine ring and has different chemical properties and applications.
2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone hydrochloride monohydrate: This compound has a similar structure but includes a hydrochloride group and a different substitution pattern on the piperidine ring.
The uniqueness of 2,2,2-Trifluoro-N-(2-(piperidin-1-yl)ethyl)acetamide lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H15F3N2O |
---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C9H15F3N2O/c10-9(11,12)8(15)13-4-7-14-5-2-1-3-6-14/h1-7H2,(H,13,15) |
InChI Key |
HKUVWYASAXGKHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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